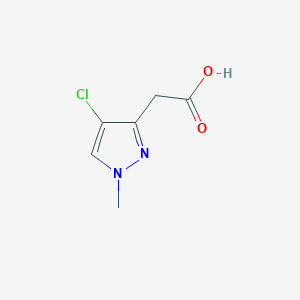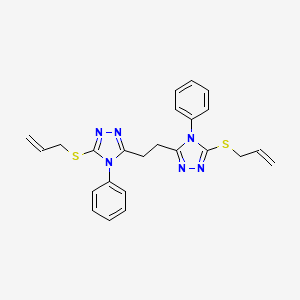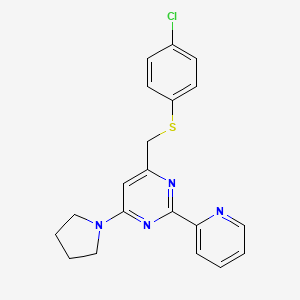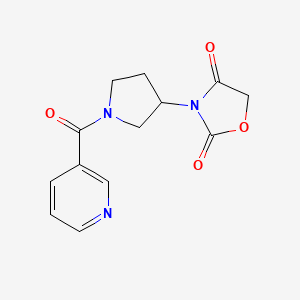
(4-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid, also known as CMPA, is a chemical compound that belongs to the pyrazole family. It is a white crystalline powder that is soluble in water and has a molecular weight of 195.63 g/mol. CMPA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Applications De Recherche Scientifique
Organic Synthesis and Characterization
Research on pyrazole derivatives, including compounds structurally related to (4-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid, has shown significant interest in organic synthesis. These compounds are utilized in the synthesis of complex molecules due to their reactive nature and ability to form diverse chemical structures. For instance, studies on the synthesis and conformational analysis of pyrazole derivatives highlight their importance in organic chemistry for constructing molecules with potential biological and chemical applications (Channar et al., 2019).
Fluorescent Materials Development
Pyrazoline and pyrazole derivatives have been explored for their fluorescent properties. Research into 1,3,5-triaryl-2-pyrazolines, synthesized from 4-alkoxychalcones, demonstrated these compounds' ability to emit fluorescence in the blue region of the visible spectrum when irradiated with ultraviolet radiation. This property is essential for the development of new fluorescent materials for sensors, imaging, and electronic devices (Hasan et al., 2011).
Agrochemical Research
Compounds related to this compound have also been studied for their potential agrochemical applications. For example, derivatives synthesized from pyrazole compounds have been investigated for their germination inhibitory properties against various seeds, indicating potential uses in agriculture as herbicides or growth regulators (Oh et al., 2002).
Propriétés
IUPAC Name |
2-(4-chloro-1-methylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-3-4(7)5(8-9)2-6(10)11/h3H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQSSGJYVMTKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2953446.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2953452.png)


![2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2953455.png)
